molecular formula C27H23FN4O2 B2665925 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide CAS No. 931328-92-6

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2665925
CAS No.: 931328-92-6
M. Wt: 454.505
InChI Key: QPZJHXSDIJXXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoloquinoline acetamide class, characterized by a pyrazolo[4,3-c]quinoline core substituted with a fluoro group at position 8, a 3-methylbenzyl moiety at position 5, and an N-(3-methylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-5-3-7-19(11-17)14-31-15-23-26(22-13-20(28)9-10-24(22)31)30-32(27(23)34)16-25(33)29-21-8-4-6-18(2)12-21/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZJHXSDIJXXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate starting materials under specific conditions to form the pyrazoloquinoline core.

    Introduction of the fluorine atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methylphenyl groups: The methylphenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Research indicates that compounds within the pyrazoloquinoline class often exhibit significant anticancer properties by targeting critical signaling pathways involved in tumor growth and survival. Specifically, this compound may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, leading to reduced tumor cell viability and enhanced apoptosis in cancer cells .

Anticancer Studies

Several studies have investigated the anticancer potential of related compounds. For instance:

  • Case Study 1 : A study demonstrated that derivatives of pyrazoloquinoline exhibited selective toxicity towards various cancer cell lines while sparing normal cells. The mechanism was attributed to the modulation of apoptotic pathways .
  • Case Study 2 : Another investigation focused on the synthesis of similar compounds that showed promising results against breast cancer cells by disrupting the PI3K signaling pathway .

Synthesis and Modification

The synthesis of this compound typically involves multiple steps, starting from the preparation of the pyrazoloquinoline core followed by the introduction of functional groups such as fluoro and methylbenzyl moieties. The final acylation step is crucial for enhancing biological activity.

Synthetic Route Overview

  • Preparation of Pyrazoloquinoline Core : Initial reactions to form the core structure.
  • Introduction of Fluoro and Methyl Groups : Modifications to enhance solubility and biological activity.
  • Acylation : Final step involving acylation with N-(3-methylphenyl)acetamide under controlled conditions.

Potential Therapeutic Uses

Given its structural characteristics and biological activity, this compound has potential applications in:

  • Oncology : As a lead compound in the development of new anticancer agents targeting specific pathways.
  • Antimicrobial Research : Preliminary studies suggest possible antimicrobial properties, warranting further exploration in this area.

Mechanism of Action

The mechanism of action of 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazoloquinoline Acetamides

  • N-(3-Ethylphenyl)-2-{8-Fluoro-5-[(3-Methylphenyl)Methyl]-3-Oxo-2H,3H,5H-Pyrazolo[4,3-c]Quinolin-2-yl}Acetamide (): This analog replaces the 3-methylphenyl group on the acetamide nitrogen with a 3-ethylphenyl group. No direct biological data are available, but such substitutions are known to modulate pharmacokinetic properties .
  • Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (7f) (): While sharing the pyrazolo[4,3-c]quinoline core, this compound features a quinolin-3-yl group at position 5 and an ester moiety. The ester group likely increases metabolic instability compared to the acetamide in the target compound. The synthesis yield (84%) and high melting point (248–251°C) suggest robust crystallinity, a property that may differ in the target compound due to its flexible acetamide chain .

Acetamide Derivatives with Distinct Cores

  • N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)Acetamide (): This compound replaces the pyrazoloquinoline core with a tetrahydroquinoxaline system. However, the absence of a fused heterocyclic system (as in pyrazoloquinoline) may reduce kinase inhibition efficacy .
  • N-(Benzo[d][1,3]Dioxol-5-yl)-3-(3-Fluorophenyl)-3-Oxopropanamide ():
    The benzo[d][1,3]dioxole core and 3-fluorophenyl group highlight divergent structural strategies. The ketone group in this compound versus the acetamide in the target may alter hydrogen-bonding interactions with biological targets, affecting selectivity .

Computational and Similarity-Based Comparisons

  • Tanimoto Coefficient Analysis ():
    Applying similarity indexing (e.g., ~70% similarity between aglaithioduline and SAHA) to the target compound could identify analogs with overlapping pharmacophores. For instance, the 3-methylphenyl and fluoro groups may align with HDAC or kinase inhibitor pharmacophores, warranting further virtual screening .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Yield Reference
Target Compound Pyrazolo[4,3-c]quinoline 8-Fluoro, 5-(3-methylbenzyl), N-(3-methylphenyl)acetamide N/A N/A -
N-(3-Ethylphenyl)-2-{8-Fluoro-5-[(3-Methylphenyl)Methyl]-... Acetamide Pyrazolo[4,3-c]quinoline 3-Ethylphenyl acetamide N/A N/A
Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-...-7-Carboxylate (7f) Pyrazolo[4,3-c]pyridine Quinolin-3-yl, ethyl ester 248–251 84%
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(3-Oxo-...-yl)Acetamide Tetrahydroquinoxaline 2-Chloro-5-(trifluoromethyl)phenyl N/A N/A

Biological Activity

The compound 2-{8-fluoro-5-[(3-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide is a member of the pyrazoloquinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H23FN4O2
  • Molecular Weight : 454.5 g/mol
  • LogP : 4.5573
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The unique structure of this compound suggests a variety of potential biological activities. The presence of the fluoro and methylbenzyl substituents may enhance its binding affinity to various biological targets. Early studies indicate that this compound could exhibit significant pharmacological effects, particularly in the context of enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound's structural features suggest it may act as an inhibitor for cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and pain management .
  • Receptor Binding : Interaction studies indicate that the compound may bind effectively to G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways .

Study on COX Inhibition

A comparative analysis was conducted on various pyrazoloquinoline derivatives for their COX inhibitory activity. The findings indicated that compounds structurally similar to our target compound exhibited moderate to strong inhibitory effects against COX-II. For instance, some derivatives showed IC50 values as low as 0.52 μM against COX-II, suggesting a promising therapeutic potential for inflammatory conditions .

CompoundIC50 (μM)Selectivity
PYZ160.52High
Celecoxib0.78Standard

Pharmacological Studies

In vitro studies assessing the anti-inflammatory properties of related compounds demonstrated significant reductions in pro-inflammatory cytokine levels. The target compound's mechanism may involve modulation of these pathways, further supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The structural similarities with other known pyrazoloquinolines provide insights into its potential efficacy:

Compound NameStructure TypeNotable Activity
PYZ3DihydropyrazoleCOX-II Inhibitor
CelecoxibSulfonamideAnti-inflammatory

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Multi-step synthesis often involves intermediates like chloroacetamides or pyrazoloquinoline scaffolds. For example, potassium carbonate in DMF can facilitate nucleophilic substitutions (e.g., alkylation of phenoxy groups) . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) are critical . Purification via recrystallization or column chromatography is recommended to achieve >95% purity, as seen in analogous acetamide syntheses .

Q. What analytical techniques are essential for validating the compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR (1H/13C) to confirm substituent positions (e.g., fluorophenyl or methylphenyl groups) .
  • HRMS for molecular formula verification (e.g., C22H19ClFN5O4 in related compounds ).
  • X-ray crystallography to resolve intramolecular interactions (e.g., C–H···O hydrogen bonds observed in chloroacetamide derivatives ).
  • IR spectroscopy to detect carbonyl stretches (~1650–1750 cm⁻¹ for amide/oxo groups) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Solubility screening in DMSO (primary stock) followed by dilution in PBS or cell culture media is standard. For hydrophobic analogs, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance bioavailability . Adjusting pH (e.g., to 7.4) or using lipid-based carriers may also mitigate precipitation .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across different assays?

  • Methodological Answer :
  • Dose-response curves : Compare EC50/IC50 values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects.
  • Metabolic stability tests : Use liver microsomes to assess if contradictory results stem from compound degradation .
  • Orthogonal assays : Validate findings with techniques like SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core modifications : Replace the pyrazoloquinolin-3-one moiety with pyrimidine or triazole rings to assess impact on target binding .
  • Substituent variation : Systematically alter fluorophenyl/methylphenyl groups (e.g., para vs. meta positions) and measure changes in potency .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Maestro) to correlate electronic properties (logP, polar surface area) with activity .

Q. What experimental approaches can elucidate the compound’s metabolic fate in vivo?

  • Methodological Answer :
  • Radiolabeled tracing : Incorporate 14C isotopes at the acetamide or fluorophenyl group to track metabolites in rodent models .
  • LC-MS/MS profiling : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using high-resolution mass spectrometry .
  • CYP enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.